molecular formula C17H18N2O2 B4426207 N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2-furancarboxamide

N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2-furancarboxamide

Cat. No. B4426207
M. Wt: 282.34 g/mol
InChI Key: RRGLGTMKFMVERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2-furancarboxamide, also known as PFTα, is a small molecule inhibitor that has been widely used in scientific research. It was first identified as a potent inhibitor of p53 transcriptional activity, which is a tumor suppressor protein that plays a critical role in regulating cell cycle and apoptosis. Since then, PFTα has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.

Mechanism of Action

The mechanism of action of N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2-furancarboxamideα involves the inhibition of p53 transcriptional activity. P53 is a tumor suppressor protein that plays a critical role in regulating cell cycle and apoptosis. In normal cells, p53 is activated in response to DNA damage or other stress signals, leading to the induction of cell cycle arrest or apoptosis. However, in cancer cells, p53 is often mutated or inactive, leading to uncontrolled cell growth and proliferation. This compoundα inhibits the interaction between p53 and its co-activator, p300/CBP, which is required for p53 transcriptional activity. This leads to the inhibition of p53 target genes, including those involved in cell cycle regulation and apoptosis.
Biochemical and physiological effects:
This compoundα has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compoundα has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neuronal cells, this compoundα has been shown to protect against oxidative stress and inflammation, leading to the preservation of neuronal function and survival. In immune cells, this compoundα has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation.

Advantages and Limitations for Lab Experiments

N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2-furancarboxamideα has several advantages for lab experiments, including its high potency and specificity for p53 inhibition, its accessibility for synthesis, and its well-characterized mechanism of action. However, there are also some limitations to its use, including its potential off-target effects and its limited solubility in aqueous solutions. These limitations can be addressed by optimizing the experimental conditions and using appropriate controls.

Future Directions

There are several future directions for the research on N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2-furancarboxamideα. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. Another direction is to optimize the synthesis and formulation of this compoundα for improved efficacy and safety. Additionally, the development of novel this compoundα derivatives with improved pharmacological properties and selectivity could lead to the discovery of new therapeutic agents. Finally, the elucidation of the molecular mechanisms underlying the effects of this compoundα could provide new insights into the regulation of cell cycle and apoptosis, as well as the pathogenesis of various diseases.

Scientific Research Applications

N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2-furancarboxamideα has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compoundα has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compoundα has also been studied in neurodegenerative disorders such as Alzheimer's and Parkinson's disease, where it has been shown to protect neurons from oxidative stress and inflammation. In addition, this compoundα has been studied in inflammation research, where it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

N-[4-(pyridin-4-ylmethyl)phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-17(16-2-1-11-21-16)19-15-5-3-13(4-6-15)12-14-7-9-18-10-8-14/h3-10,16H,1-2,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGLGTMKFMVERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2-furancarboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2-furancarboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2-furancarboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2-furancarboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2-furancarboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2-furancarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.